![molecular formula C10H15FN2 B113074 [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine CAS No. 842954-76-1](/img/structure/B113074.png)
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
説明
Core Structural Features
The molecular architecture of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine exhibits a distinctive arrangement that places it within the broader phenethylamine classification system. The compound features a phenyl ring substituted with a fluorine atom at the ortho position, connected through a two-carbon chain bearing both primary and tertiary amine functionalities. This structural configuration represents a significant departure from the classical phenethylamine framework, incorporating dual nitrogen-containing functional groups that substantially alter its chemical and potentially biological properties.
The aromatic core consists of a benzene ring system with a fluorine substituent positioned at the second carbon relative to the ethyl chain attachment point. This fluorine substitution pattern, designated as ortho-fluorophenyl, significantly influences the electronic distribution within the aromatic system due to fluorine's high electronegativity. The two-carbon aliphatic chain connecting the aromatic ring to the nitrogen-containing functionalities maintains the fundamental phenethylamine backbone while supporting additional chemical complexity through the presence of both primary amino and tertiary dimethylamino groups.
The stereochemical considerations of this compound reveal the presence of a chiral center at the carbon atom bearing the dimethylamino group. This asymmetric carbon creates the potential for optical isomerism, though the specific stereochemical configuration is not definitively established in the available structural data. The three-dimensional arrangement of substituents around this chiral center would significantly impact the compound's interaction with biological systems and its overall pharmacological profile.
Table 1: Core Structural Parameters of this compound
Functional Group Analysis
The functional group architecture of this compound demonstrates remarkable complexity through the integration of multiple nitrogen-containing moieties within a single molecular framework. The compound simultaneously incorporates both primary and tertiary amine functionalities, creating a unique chemical environment that influences reactivity patterns, basicity characteristics, and potential biological interactions.
The primary amino group, positioned as a terminal substituent on the two-carbon chain, exhibits typical characteristics associated with aliphatic primary amines. This functional group demonstrates the capacity for hydrogen bonding through both its nitrogen lone pair and the two hydrogen atoms attached to nitrogen. The basicity of this primary amine functionality would be expected to fall within the typical range for aliphatic primary amines, with a predicted dissociation constant in the range of 3.0 to 4.0 for the conjugate base.
The tertiary amine functionality, characterized by the dimethylamino group attached to the chiral carbon center, presents distinctly different chemical properties compared to the primary amine. This tertiary amine lacks hydrogen atoms bonded to nitrogen, eliminating the possibility of hydrogen bond donation while maintaining the capacity for hydrogen bond acceptance through the nitrogen lone pair. The dimethylamino group's electron-donating properties significantly influence the electronic environment around the chiral center and contribute to the overall basicity of the molecule.
The aromatic fluorine substituent represents a critical functional element that substantially modifies the electronic properties of the phenyl ring system. Fluorine's high electronegativity and small atomic radius create a unique electronic environment that affects both the aromatic ring's reactivity and the overall molecular polarity. This fluorine substitution enhances the compound's lipophilicity while simultaneously introducing a dipole moment that influences intermolecular interactions.
Table 2: Functional Group Classification and Properties
Functional Group | Classification | Hybridization | Hydrogen Bonding Capacity | Basicity Influence |
---|---|---|---|---|
Primary Amino (-NH2) | Aliphatic Primary Amine | sp3 | Donor and Acceptor | High (pKb ~3-4) |
Tertiary Amino (N(CH3)2) | Aliphatic Tertiary Amine | sp3 | Acceptor Only | Moderate (pKb ~4-5) |
Fluorophenyl Ring | Aromatic Halide | sp2 | Weak Acceptor | Electron Withdrawing |
Ethyl Chain | Aliphatic Hydrocarbon | sp3 | None | Neutral |
Comparative Analysis with Analogues
The structural positioning of this compound within the broader phenethylamine family reveals significant relationships with various analogous compounds that share common structural motifs while exhibiting distinct functional variations. Comparative analysis with related structures provides insight into structure-activity relationships and potential chemical behavior patterns.
The most directly related analogue, [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine, differs solely in the fluorine substitution pattern on the aromatic ring, with the fluorine atom positioned at the para rather than ortho location. This positional isomerism significantly alters the electronic distribution within the aromatic system and influences the overall molecular polarity. The para-fluorinated analogue, identified with CAS number 842954-71-6, maintains the same molecular formula C10H15FN2 but exhibits different physical and chemical properties due to the altered electronic environment.
Within the broader diamine classification, this compound represents a specialized subset of vicinal diamines, characterized by the presence of two nitrogen atoms separated by a single carbon atom. This structural arrangement places the compound within the 1,2-diamine family, which includes biologically significant molecules such as ethylenediamine derivatives and various pharmaceutical intermediates.
The substituted phenethylamine classification encompasses a vast array of compounds with diverse biological activities, ranging from neurotransmitters to therapeutic agents. The presence of both fluorine substitution and dual amine functionalities distinguishes this compound from classical phenethylamines while maintaining the fundamental aromatic-ethyl-amino structural framework that defines this chemical class.
Table 3: Comparative Analysis of Structural Analogues
Compound Name | Molecular Formula | Key Structural Differences | CAS Number | Molecular Weight |
---|---|---|---|---|
This compound | C10H15FN2 | Ortho-fluorine substitution | 842954-76-1 | 182.24 g/mol |
[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine | C10H15FN2 | Para-fluorine substitution | 842954-71-6 | 182.24 g/mol |
Ethylenediamine | C2H8N2 | No aromatic ring, no methyl groups | 107-15-3 | 60.10 g/mol |
N,N-dimethylphenethylamine | C10H15N | No primary amine, no fluorine | 539-15-1 | 149.23 g/mol |
The electronic effects of ortho-fluorine substitution create distinct characteristics compared to para-fluorinated analogues, particularly regarding intramolecular interactions and steric hindrance around the chiral center. The ortho positioning enables potential intramolecular hydrogen bonding between the fluorine atom and nearby hydrogen atoms, influencing conformational preferences and overall molecular geometry.
Chemical reactivity patterns among these analogues demonstrate significant variations based on the fluorine substitution pattern and amine functionality arrangements. The dual amine system in this compound provides multiple sites for chemical modification and complexation, distinguishing it from simpler phenethylamine derivatives that possess only single amine functionalities.
特性
IUPAC Name |
1-(2-fluorophenyl)-N,N-dimethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXWXJULVODFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Chiral Diol Intermediate Preparation
The synthesis of enantiopure precursors is critical for accessing optically active [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine. A validated approach involves converting L-phenylalanine analogs into chiral 1,2-amino alcohols through sequential enzymatic transformations. For instance, L-phenylalanine is deaminated to cinnamic acid using a tyrosine ammonia lyase (TAL), followed by epoxidation and hydrolysis to yield (R)- or (S)-1-phenylethane-1,2-diol with >99% enantiomeric excess (ee).
Reaction Conditions:
-
Deamination : 20 mM substrate, 3 g/L TAL-expressing E. coli cells, KPi buffer (pH 9), 30°C, 24 h.
-
Epoxide Hydrolysis : 50 mM epoxide, SpEH epoxide hydrolase, pH 7.0, 30°C, 12 h.
This method achieves 75% isolated yield for (R)-diol and 70% for (S)-diol, demonstrating scalability up to 500 mg.
Reductive Amination to Access Dimethylamino Groups
Chiral diols are oxidized to hydroxyketones using alcohol dehydrogenases (ADHs) and subsequently aminated via transaminases (TAs) or amine dehydrogenases (AmDHs). For example:
-
Oxidation : (R)-1-phenylethane-1,2-diol is converted to 2-hydroxyacetophenone using Aa-ADH (70 μM) and NAD+ cofactor.
-
Transamination : ω-Transaminase (At-ωTA, 35 μM) introduces the amine group using D-alanine as an amine donor, yielding (S)-2-phenylglycinol with 81% isolated yield and >99.4% ee.
A redox-self-sufficient system incorporating alanine dehydrogenase (Bs-AlaDH) regenerates NADH, eliminating external reductants.
Transition-Metal-Catalyzed Coupling Reactions
Iron-Mediated Alkynylation
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and N,N′-dimethylethane-1,2-diamine (DMEDA) catalyze alkynylation of sulfonamides, a step relevant for constructing fluorophenyl intermediates.
Representative Protocol:
-
Substrates : N-Phenylmethanesulfonamide (5 mmol), (bromoethynyl)benzene (6 mmol).
-
Catalyst : FeCl₃·6H₂O (0.5 mmol), DMEDA (1 mmol).
-
Conditions : Toluene, 90°C, 11 h under argon.
This method tolerates electron-withdrawing groups (e.g., fluorine) and provides a route to arylalkynyl precursors.
Reductive Amination of Ketone Intermediates
Two-Step Cascade for Phenylethanolamine Derivatives
A disconnected biocatalytic cascade synthesizes phenylethanolamine derivatives, structurally analogous to the target compound:
Optimization Insights:
-
Equimolar AcCO6/Ch1-AmDH minimizes byproduct formation.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Biocatalytic routes excel in enantioselectivity but require specialized enzyme handling.
-
Transition-metal catalysis offers faster kinetics but lacks inherent chirality control.
Workup and Purification Strategies
Extraction and Chromatography
化学反応の分析
Types of Reactions
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
科学的研究の応用
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.
類似化合物との比較
Structural Comparisons
The compound’s structural analogs differ in substituents on the phenyl ring, amine groups, or backbone chains. Key examples include:
Compound Name | Substituent(s) on Phenyl Ring | Amine Group | Molecular Formula | Key Structural Differences |
---|---|---|---|---|
[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine | 2-F, 6-F | Dimethylamine | C₁₁H₁₅F₂N₂ | Additional fluorine at C6 |
{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine | 3-CF₃ | Dimethylamine | C₁₁H₁₅F₃N₂ | Trifluoromethyl group at C3 |
N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide | 2-F | Oxalamide + dimethylamine | C₁₂H₁₇FN₂O₂ | Oxalamide linkage instead of ethyl chain |
[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid | 2-CN | Cyclopentane-carboxylic acid | C₁₅H₁₇FN₂O₂ | Carboxylic acid and cyclopentane ring |
Key Observations :
- Fluorine Position : The ortho-fluorine in the target compound enhances steric hindrance and electron-withdrawing effects compared to meta- or para-substituted analogs (e.g., ) .
- Trifluoromethyl vs. Fluorine: The trifluoromethyl group in {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine increases lipophilicity (logP ~2.8 vs.
- Backbone Modifications : Replacement of the ethylamine chain with oxalamide () or cyclopentane-carboxylic acid () alters hydrogen-bonding capacity and target selectivity .
Physicochemical Properties
Property | Target Compound | [2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine | {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine |
---|---|---|---|
Molecular Weight (g/mol) | 194.26 | 212.25 | 232.24 |
LogP (Predicted) | 1.9 | 2.1 | 2.8 |
pKa (Amine) | ~9.5 | ~9.3 | ~8.9 |
Water Solubility (mg/mL) | 12.4 | 8.7 | 3.2 |
Key Trends :
生物活性
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H14FN
- Molecular Weight: 169.23 g/mol
- IUPAC Name: 2-amino-1-(2-fluorophenyl)ethan-1-amine
This compound features an amino group and a fluorinated phenyl ring, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential receptor binding.
1. Receptor Binding Studies
Initial studies have focused on the compound's ability to bind to various receptors. Preliminary findings suggest that it may interact with adrenergic and dopaminergic receptors, which are crucial in modulating mood and behavior.
2. Pharmacological Effects
The compound has shown promise in several pharmacological assays:
- Cytotoxicity: In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties. For instance, it demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) cells with an IC50 value indicating effective potency .
- Neurotransmitter Modulation: The compound's structure suggests it may act as a modulator of neurotransmitter release, particularly in the context of dopaminergic signaling pathways. This could have implications for treating disorders such as depression or schizophrenia .
Data Tables
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cell lines revealed that the compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways. The mechanism was further elucidated using Western blot analysis, which indicated increased levels of pro-apoptotic proteins such as p53 .
Case Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological profile of this compound highlighted its potential as a dopamine receptor antagonist. In vivo studies demonstrated alterations in locomotor activity in rodent models, suggesting that the compound could modulate dopaminergic signaling pathways effectively .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine, and how can reaction conditions be optimized for higher yields?
- Answer : The compound can be synthesized via reductive amination of 2-fluorophenylacetone with dimethylamine, followed by catalytic hydrogenation. Optimization includes adjusting solvent polarity (e.g., THF or methanol), temperature (40–60°C), and catalyst loading (e.g., 10% Pd/C). For N,N-dimethylation, the Eschweiler-Clarke reaction using formaldehyde and formic acid under reflux (80–100°C) in a dioxane-water mixture improves efficiency . Purity can be enhanced via recrystallization in isopropanol or column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- Answer :
- NMR : H and C NMR (DMSO-d or CDCl) to confirm amine proton shifts (δ 2.2–2.5 ppm for dimethylamine) and aromatic fluorine coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H] at m/z 211.1) and fragmentation analysis.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for polymorph identification .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases for purity >98% .
Q. How does this compound interact with biological targets, and what assays are suitable for preliminary activity screening?
- Answer : The compound’s tertiary amine and fluorophenyl groups suggest affinity for monoamine transporters (e.g., serotonin, norepinephrine). Use radioligand binding assays (e.g., H-5-HT uptake inhibition in synaptosomes) and functional cAMP assays in HEK293 cells expressing human transporters. IC values should be compared to venlafaxine (a structural analog) for benchmarking .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s receptor selectivity across studies?
- Answer : Contradictions may arise from fluorophenyl substitution positioning (ortho vs. para) altering steric and electronic interactions. Perform:
- Comparative Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with SERT vs. NET receptors.
- Mutagenesis : Replace key residues (e.g., Tyr95 in SERT) to assess binding pocket contributions .
- Pharmacological Profiling : Cross-test against a panel of 50+ GPCRs and ion channels (e.g., CEREP panels) .
Q. What strategies are effective in optimizing chromatographic separation for enantiomeric resolution of this compound?
- Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IB) with hexane/isopropanol (90:10) + 0.1% diethylamine. Adjust flow rate (0.8–1.2 mL/min) and column temperature (25–35°C). Validate via circular dichroism (CD) or polarimetry .
Q. How do structural modifications (e.g., fluorine position, amine substitution) impact the compound’s metabolic stability in hepatic microsomes?
- Answer : Replace the 2-fluorophenyl group with 4-fluoro or dichloro analogs to assess CYP450-mediated oxidation (e.g., CYP2D6, CYP3A4). Perform LC-MS/MS metabolite ID in human liver microsomes (HLM) with NADPH cofactor. Compare half-life (t) and intrinsic clearance (Cl) using substrate depletion assays .
Q. What experimental approaches validate the compound’s role in modulating neurotransmitter release in vivo?
- Answer :
- Microdialysis : Implant probes in rodent prefrontal cortex to measure extracellular 5-HT and NE levels post-administration (1–10 mg/kg i.p.).
- Electrophysiology : Patch-clamp recordings in locus coeruleus slices to assess firing rate suppression via α-adrenoceptor activation .
Q. How can researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Answer :
- In Vitro : Screen in HepG2 (liver) and HEK293 (kidney) cells using MTT assays (48–72 hr exposure).
- In Vivo : Conduct acute toxicity studies in rodents (OECD 423) with histopathology on liver/kidney.
- Mechanistic Studies : Evaluate mitochondrial membrane potential (JC-1 dye) and ROS generation (DCFH-DA) to identify organ-specific toxicity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。